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molecular formula C7H14O3 B1237041 6-Hydroxyheptanoic acid

6-Hydroxyheptanoic acid

Cat. No. B1237041
M. Wt: 146.18 g/mol
InChI Key: UBIZMIFHVVCVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874475

Procedure details

A solution of 2-methylcyclohexanone (11.1 g, 0.099 mol) in chloroform (15 ml) was added during 20 minutes, under nitrogen, to a stirred suspension of m-chloroperbenzoic acid (24.6 g, 0.143 mol) in chloroform (250 ml). After 3 hours, 40 minutes, the mixture was poured into aqueous sodium bicarbonate and extracted with methylene chloride. The extract was washed with brine, dried (MgSO4) and concentrated. The residue was distilled from a small amount of K2CO3 to give 9.58 g, bp 78°-79° C. (2.5-3 mm Hg) of 6-hydroxyheptanoic acid, ε-lactone.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1CCCCC1=[O:8].Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([O:18]O)=[O:17])[CH:11]=1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[OH:8][CH:14]([CH3:13])[CH2:15][CH2:10][CH2:11][CH2:12][C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
24.6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled from a small amount of K2CO3

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(CCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.58 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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